Pirenzepine

Muscarinic receptor pharmacology M1 receptor selectivity Radioligand binding

Pirenzepine is the reference M1-selective muscarinic antagonist for receptor subtype discrimination. Its 16-167-fold M1:M2 selectivity and 30-50× cardiac-to-gastric window enable isolated M1-response studies without cardiovascular interference—unlike atropine (non-selective), telenzepine (>10× antisecretory potency), or M3-selective agents. Direct substitution compromises experimental validity. For myopia research, pirenzepine reduces cycloplegic/mydriatic burden vs. atropine. Procure ≥98% HPLC-pure compound qualified for in vitro pharmacology and preclinical programs.

Molecular Formula C19H21N5O2
Molecular Weight 351.4 g/mol
CAS No. 28797-61-7
Cat. No. B046924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePirenzepine
CAS28797-61-7
SynonymsDihydrochloride, Pirenzepine
Gastrotsepin
Gastrozepin
L-S 519
LS 519
LS-519
LS519
Piren basan
Piren-basan
Pirenzepin
Pirenzepin ratiopharm
pirenzepin von ct
Pirenzepin-ratiopharm
Pirenzepine
Pirenzepine Dihydrochloride
Pyrenzepine
Ulcoprotect
Ulgescum
Von Ct, Pirenzepin
Molecular FormulaC19H21N5O2
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4
InChIInChI=1S/C19H21N5O2/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24/h2-8H,9-13H2,1H3,(H,21,26)
InChIKeyRMHMFHUVIITRHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.82e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Pirenzepine 28797-61-7 Procurement Guide: M1-Selective Muscarinic Antagonist for Gastric and Ophthalmic Research


Pirenzepine (CAS 28797-61-7) is a tricyclic benzodiazepinone derivative and the prototypical M1-selective muscarinic acetylcholine receptor antagonist, first characterized pharmacologically in 1979 [1]. Unlike non-selective muscarinic antagonists such as atropine, pirenzepine exhibits high binding affinity for M1 receptors (Ki ~3-13 nM) in cerebral cortex and autonomic ganglia, with substantially lower affinity for peripheral M2 (cardiac) and M3 (glandular/smooth muscle) subtypes [2]. This subtype selectivity profile underpins its differential therapeutic index in gastric acid suppression and its emerging applications in myopia control, distinguishing it from both non-selective classical antagonists and newer M1-preferring agents [3].

Why Pirenzepine Cannot Be Substituted with Other Muscarinic Antagonists Without Experimental Consequences


Generic substitution among muscarinic antagonists is not pharmacologically or therapeutically equivalent due to profound differences in M1-M5 subtype selectivity ratios, functional potency profiles, and tissue-specific off-target burdens. Pirenzepine's M1-preferring selectivity (M1 Ki ~3-13 nM vs. M2 Ki ~200-500 nM) contrasts sharply with atropine's non-selective profile (M1-M3 Ki ~1-5 nM) [1], telenzepine's >10-fold higher antisecretory potency with equivalent M1 selectivity [2], and the M3-selective agents darifenacin and solifenacin which exhibit entirely distinct tissue targeting [3]. Direct replacement without experimental validation introduces confounding variables in receptor occupancy assays, functional tissue response studies, and in vivo disease models. The quantitative evidence below establishes the specific parameters where pirenzepine provides unique experimental control or therapeutic differentiation relative to these comparators.

Pirenzepine Quantitative Comparative Evidence: M1 Selectivity, Antisecretory Potency, and Tissue-Specific Differentiation


Pirenzepine M1 Receptor Selectivity vs. Atropine and M3-Selective Antagonists: Binding Affinity and Functional pA2 Data

Pirenzepine demonstrates marked M1 receptor selectivity, with Ki values of 3-13 nM at M1 receptors versus 200-500 nM at M2 and 80-200 nM at M3 receptors, establishing an M1:M2 selectivity ratio of approximately 16-167-fold [1]. In functional isolated tissue assays, pirenzepine exhibits a pA2 value of 8.49 at M1 receptors (rabbit vas deferens) but only 6.63 at M2 receptors (rat left atria) and 6.71 at M2/M3-mediated vasodilation responses [2][3]. In contrast, atropine displays non-selective binding with Ki values of 1.6-4.6 nM across all subtypes and a pA2 of 8.03-9.0 across M1, M2, and M3 functional preparations [4][5]. Darifenacin and zamifenacin exhibit highest affinity for M3 receptors, with darifenacin binding M3 with KD 0.33 nM versus M1 KD 1.6 nM (6-fold M3 selectivity) [6].

Muscarinic receptor pharmacology M1 receptor selectivity Radioligand binding Functional tissue bioassay

Pirenzepine vs. Telenzepine: Comparative Antisecretory Potency in Human Subjects and Animal Models

Telenzepine, a structural analog of pirenzepine, demonstrates substantially greater antisecretory potency in both animal models and human subjects. In a placebo-controlled, double-blind, randomized study in healthy male subjects (n=10), pirenzepine 50 mg orally inhibited peptone-stimulated gastric acid secretion by 37%, whereas telenzepine at doses of 2, 3, and 5 mg achieved 48%, 61%, and 64% inhibition, respectively [1]. On a molar basis, telenzepine proved to be a 25-fold more potent inhibitor of gastric secretion than pirenzepine in humans [1]. In conscious gastric fistula cats, telenzepine was 3 to 10 times more potent than pirenzepine in inhibiting bethanechol-, pentagastrin-, and dimaprit-induced acid secretion [2]. In isolated gastric fundus from immature rats, pA2 values for inhibition of bethanechol-induced acid secretion were 7.96 for telenzepine versus 6.81 for pirenzepine, corresponding to a 14-fold potency difference [2].

Gastric acid secretion Antisecretory potency M1 antagonist Clinical pharmacology

Pirenzepine vs. Atropine: Differential Cardiac Safety Profile via M2 Receptor Sparing

Pirenzepine's low affinity for cardiac M2 muscarinic receptors translates into a significantly reduced effect on heart rate compared to the non-selective antagonist atropine. In anesthetized dogs, pirenzepine's ED50 for increasing heart rate was 200 to 300 times greater than that of atropine, indicating that pirenzepine has a much less potent effect on cardiac muscarinic receptors [1]. In rats, the potency ratio for increasing heart rate (atropine vs. pirenzepine) was approximately 125 [2]. In a broader analysis of muscarinic receptor-mediated functions, the ratios of ED50 values for cardiac versus other muscarinic responses ranged between 30 and 50 for pirenzepine, whereas atropine showed no discrimination, inhibiting all muscarinic responses in the same dose range [3].

Cardiac muscarinic receptors M2 receptor Heart rate Selectivity ratio

Pirenzepine vs. Atropine: Differential Tissue Selectivity in Gastric Acid Secretion vs. Salivary and Pupillary Responses

Pirenzepine demonstrates preferential inhibition of gastric acid secretion relative to peripheral antimuscarinic effects (salivation, mydriasis), whereas atropine shows the opposite selectivity pattern. In conscious gastric fistula rats, pirenzepine exhibited similar potency against acid secretion (ED50 0.71 mg/kg i.v.) and salivary secretion (ED50 0.50 mg/kg i.v.), but was significantly less potent in causing pupil dilation (ED50 1.8 mg/kg i.v.) [1]. In contrast, atropine was more potent in reducing salivary secretion (ED50 0.012 mg/kg i.v.) and increasing pupil diameter (ED50 0.028 mg/kg i.v.) than in inhibiting gastric acid secretion (ED50 0.056 mg/kg i.v.) [1]. Consequently, at a dose that inhibits gastric acid secretion by 50%, pirenzepine produces only minimal effects on the eye, whereas atropine at its equipotent gastric antisecretory dose induces significant mydriasis and near-complete salivary suppression [1].

Gastric acid secretion Salivary secretion Pupil diameter Tissue selectivity

Pirenzepine vs. Cimetidine: Comparative Ulcer Healing Efficacy and Lack of Microbial Overgrowth

Pirenzepine demonstrates comparable ulcer healing efficacy to the H2-receptor antagonist cimetidine in randomized controlled trials, while offering a distinct mechanism of action (M1 muscarinic antagonism vs. H2 histamine receptor blockade). In a double-blind randomized four-center trial of 43 gastric ulcer patients, treatment with pirenzepine 50 mg twice daily or cimetidine 400 mg twice daily for six weeks resulted in ulcer healing rates of 62.6% for pirenzepine and 72.2% for cimetidine [1]. Neither treatment caused significant intragastric microbial overgrowth or nitrite generation [1]. In a separate randomized study of 20 patients, pirenzepine 100 mg/day achieved endoscopic healing or improvement in 90% of patients compared to 70% with cimetidine 1 g/day [2]. Notably, pirenzepine treatment did not induce hypergastrinemia, a potential compensatory response observed with cimetidine therapy [2].

Gastric ulcer Ulcer healing Clinical trial Cimetidine H2 receptor antagonist

Pirenzepine Ophthalmic Gel Formulation: Targeted M1 Antagonism for Myopia Control with Reduced Cycloplegia

Pirenzepine ophthalmic gel represents a formulation-specific differentiation from both systemic pirenzepine and non-selective ophthalmic muscarinic antagonists like atropine eye drops. The patented aqueous ophthalmic gel formulation (WO2002096418A1) provides pirenzepine at concentrations ranging from 0.001% to 3% (w/v), preferably 0.005% to 2% (w/v), in combination with a pharmaceutically acceptable gel carrier [1]. This formulation is designed to deliver M1-selective muscarinic antagonism to ocular tissues for myopia control while avoiding disabling mydriasis and cycloplegia—common dose-limiting side effects of non-selective atropine eye drops [1]. Preclinical evidence indicates that pirenzepine prevents form-deprivation myopia in chick models (ED50 ~13 μg/kg i.v. for gastric ulcer, with distinct ocular efficacy profile) [2], and clinical development expectations suggest reduction of myopia progression by up to 50% [3].

Myopia Ophthalmic formulation M1 receptor Pediatric ophthalmology

Pirenzepine 28797-61-7: Recommended Research and Industrial Application Scenarios Based on Comparative Evidence


M1 Muscarinic Receptor Pharmacological Tool Compound Studies

Pirenzepine serves as the reference M1-selective antagonist for receptor subtype discrimination studies. Its established M1:M2 Ki selectivity ratio of 16-167-fold and M1:M3 selectivity ratio of 6-27-fold [1] enables researchers to isolate M1-mediated responses in tissues expressing mixed muscarinic receptor populations (e.g., enteric neurons, certain CNS regions). In functional tissue bath experiments, pA2 values of 8.49 at M1 (rabbit vas deferens) versus 6.63 at M2 (rat atria) provide a functional selectivity window of approximately 72-fold [2]. This selectivity profile cannot be replicated with atropine (non-selective) or M3-preferring agents like darifenacin. Procurement specifications: ≥98% purity by HPLC, suitable for in vitro pharmacology.

Gastric Physiology Research Requiring Cardiac-Sparing Muscarinic Antagonism

For studies investigating vagally-mediated gastric acid secretion, gastric emptying, or enteric neuronal control where concomitant cardiac effects (tachycardia, altered autonomic tone) would confound interpretation, pirenzepine provides a unique tool with cardiac ED50 values 200-300× higher than atropine [3]. The cardiac versus gastric selectivity ratio of 30-50 [4] ensures that M1-mediated gastric effects can be studied at doses that do not significantly engage cardiac M2 receptors. In conscious rat models, pirenzepine at its gastric antisecretory ED50 (0.71 mg/kg i.v.) produces only minimal pupillary effects (ED50 1.8 mg/kg) [5], enabling study of gastric function without visual or cardiovascular confounders.

Myopia Research and Ophthalmic Formulation Development

Pirenzepine's M1-selective profile makes it the active pharmaceutical ingredient of choice for developing topical ocular formulations targeting myopia progression with reduced cycloplegic and mydriatic side effects [6]. The compound's demonstrated efficacy in preventing form-deprivation myopia in chick and tree shrew models [7], combined with its patent-protected ophthalmic gel formulation (0.001-3% w/v) [6], supports its use in preclinical myopia studies and formulation development programs. Atropine eye drops, while clinically effective for myopia control, induce significant M3-mediated mydriasis and cycloplegia—effects that pirenzepine's selectivity profile is designed to minimize at therapeutic concentrations.

Comparative Antisecretory Efficacy Studies in Peptic Ulcer Disease Models

Pirenzepine provides a mechanistically distinct comparator (M1 muscarinic antagonism) versus H2-receptor antagonists (cimetidine, ranitidine) and proton pump inhibitors in studies of gastric acid suppression and ulcer healing. Clinical benchmarks establish pirenzepine 50 mg twice daily achieving 62.6% ulcer healing at 6 weeks versus 72.2% for cimetidine 400 mg twice daily [8], with the added advantage of not inducing hypergastrinemia [9]. For studies requiring a lower-potency M1 antagonist than telenzepine (which is 25-fold more potent on a molar basis [10]), pirenzepine remains the preferred compound with extensively characterized dose-response relationships and safety profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pirenzepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.